molecular formula C11H10INO B15096981 N-(furan-2-ylmethyl)-2-iodoaniline

N-(furan-2-ylmethyl)-2-iodoaniline

Katalognummer: B15096981
Molekulargewicht: 299.11 g/mol
InChI-Schlüssel: ZEAFLEMUSKSTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-2-iodoaniline is an organic compound that features a furan ring and an aniline moiety substituted with an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-iodoaniline typically involves the reaction of 2-iodoaniline with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-2-iodoaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their activity. The furan ring and iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(furan-2-ylmethyl)-2-hydroxybenzohydrazide: Similar in structure but contains a hydrazide group instead of an aniline moiety.

    Furan-2-ylmethyl furan-2-carboxylate: Contains two furan rings and a carboxylate group.

    N-(furan-2-ylmethyl)furan-2-carboxamide: Contains an amide group instead of an aniline moiety

Uniqueness

N-(furan-2-ylmethyl)-2-iodoaniline is unique due to the presence of both a furan ring and an iodine-substituted aniline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H10INO

Molekulargewicht

299.11 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-2-iodoaniline

InChI

InChI=1S/C11H10INO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2

InChI-Schlüssel

ZEAFLEMUSKSTOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.